2-[(Trifluoromethyl)sulfanyl]propanoic acid

Physicochemical profiling Ionisation constant Lead optimisation

2-[(Trifluoromethyl)sulfanyl]propanoic acid (CAS 63471-78-3) is a C4 α-substituted propanoic acid bearing a trifluoromethylthio (–SCF₃) group directly at the α‑carbon. The compound is a liquid at ambient temperature (appearance: liquid ), with a molecular formula of C₄H₅F₃O₂S and a molecular weight of 174.14 g·mol⁻¹.

Molecular Formula C4H5F3O2S
Molecular Weight 174.14 g/mol
CAS No. 63471-78-3
Cat. No. B1355006
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(Trifluoromethyl)sulfanyl]propanoic acid
CAS63471-78-3
Molecular FormulaC4H5F3O2S
Molecular Weight174.14 g/mol
Structural Identifiers
SMILESCC(C(=O)O)SC(F)(F)F
InChIInChI=1S/C4H5F3O2S/c1-2(3(8)9)10-4(5,6)7/h2H,1H3,(H,8,9)
InChIKeyZGFPYJPXOSZWPH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[(Trifluoromethyl)sulfanyl]propanoic Acid (CAS 63471-78-3) – Procurement-Relevant Chemical Identity and Core Properties


2-[(Trifluoromethyl)sulfanyl]propanoic acid (CAS 63471-78-3) is a C4 α-substituted propanoic acid bearing a trifluoromethylthio (–SCF₃) group directly at the α‑carbon . The compound is a liquid at ambient temperature (appearance: liquid [1]), with a molecular formula of C₄H₅F₃O₂S and a molecular weight of 174.14 g·mol⁻¹ [1]. The –SCF₃ moiety imparts high electronegativity and substantial lipophilicity (Log P ≈ 2.30; Log P ≈ 1.71–2.30) [2], while the α‑position confers chirality on the molecule. These physicochemical features differentiate it from its positional isomer and from non‑fluorinated analogs, and form the basis for selections where acidity, partitioning, or stereochemical potential are discriminating factors.

Why 2-[(Trifluoromethyl)sulfanyl]propanoic Acid Is Not Interchangeable with Its Closest Positional Isomer


The closest structural analog of 2-[(trifluoromethyl)sulfanyl]propanoic acid is its positional isomer, 3-[(trifluoromethyl)thio]propanoic acid (CAS 29271-33-8), which bears the –SCF₃ group at the β‑carbon [1]. Despite sharing the same elemental composition and molecular weight, the two isomers exhibit meaningfully different computed acidities (pKa ≈ 3.24 vs. 3.44) [2][3] and lipophilicities (Log D at pH 5.5: 0.058 vs. 0.130) [2][3]. Moreover, only the α‑substituted isomer possesses a chiral center, enabling enantioselective applications that the achiral β‑isomer cannot support. These quantifiable differences mean that substituting one isomer for the other without reformulation or re‑validation would alter protonation equilibria, phase‑partitioning behavior, and any asymmetric induction in downstream reactions.

Quantitative Differentiation Evidence for 2-[(Trifluoromethyl)sulfanyl]propanoic Acid vs. Closest Analogs


Enhanced Carboxylic Acidity: α-SCF₃ Lowers pKa by 0.20 Units Compared to the β‑Isomer

The α‑positioned –SCF₃ group exerts a stronger electron‑withdrawing inductive effect on the carboxylic acid moiety than the β‑positioned group. JChem‑predicted acid pKa for 2-[(trifluoromethyl)sulfanyl]propanoic acid is 3.24, compared with 3.44 for 3-[(trifluoromethyl)thio]propanoic acid [1][2]. For reference, the non‑fluorinated analog 2-(methylthio)propanoic acid has a pKa of approximately 7.1 (estimated [3]), while propanoic acid itself has a pKa of 4.87.

Physicochemical profiling Ionisation constant Lead optimisation

Distinct Lipophilicity Profile: α-SCF₃ Reduces Log D at pH 5.5 by 0.07 Log Units Relative to the β‑Isomer

Despite a higher intrinsic lipophilicity (Log P ≈ 2.30 vs. 2.18 for the β‑isomer [1][2]), the α‑substituted compound displays a lower distribution coefficient at pH 5.5 (Log D = 0.058 vs. 0.130 [1][2]) due to its stronger acidity, which increases ionisation. At pH 7.4 the Log D difference narrows (−1.14 vs. −1.22 [1][2]). The net result is a divergent pH–lipophilicity profile that cannot be replicated by the β‑isomer.

Lipophilicity Drug design ADME prediction

Chiral α‑Carbon: A Unique Stereochemical Handle Absent in the β‑Isomer

The α‑carbon of 2-[(trifluoromethyl)sulfanyl]propanoic acid bears four different substituents (H, CH₃, SCF₃, COOH), making the molecule chiral . The β‑isomer (3-[(trifluoromethyl)thio]propanoic acid) is achiral because neither of its methylene carbons is stereogenic [1]. This structural feature enables the 2‑isomer to serve as a racemic or enantiopure building block for asymmetric synthesis, a capability the β‑isomer cannot offer.

Asymmetric synthesis Chiral building block Enantioselective chemistry

Superior Volatility: Boiling Point at Reduced Pressure Enables Distillation‑Based Purification

The α‑isomer has a reported boiling point of 80–82 °C at 33 Torr , indicating significant volatility under moderate vacuum. In contrast, the β‑isomer is predicted to boil at ∼195.8 °C at 760 mmHg (∼152 °C at 33 Torr after correction) [1]. The lower boiling point of the 2‑isomer allows distillation at milder conditions, which can be advantageous for purification in multi‑step syntheses.

Purification Volatility Process chemistry

Higher Calculated Log P: Enhanced Intrinsic Lipophilicity for Membrane Penetration

The intrinsic octanol‑water partition coefficient (Log P) calculated for 2-[(trifluoromethyl)sulfanyl]propanoic acid is 2.30 [1], compared with 2.18 for the β‑isomer [2]. An experimentally derived value of 1.71 has also been reported . The higher Log P of the α‑isomer suggests superior passive membrane permeability when the compound is in its unionized form, which is a desirable property for central nervous system (CNS) or intracellular target engagement.

Membrane permeability Log P Drug design

Alternate Synthetic Access: α‑Sulfenylation of Propanoic Acid Orthoesters as a Direct Route

A published synthetic method describes the preparation of 2-[(trihalomethyl)thio]alkanoic acids via the reaction of trifluoromethanesulfenyl chloride with ortho esters of propanoic acid . This route provides direct access to the α‑substituted isomer in a single step. The corresponding β‑isomer typically requires a different synthetic strategy, such as radical thiolation of 3‑mercaptopropionic acid [1]. The availability of a concise, literature‑validated synthesis reduces development risk for laboratories planning to prepare the compound in‑house.

Synthetic methodology Route scouting Process development

Optimal Application Scenarios for 2-[(Trifluoromethyl)sulfanyl]propanoic Acid Based on Evidence


Chiral Intermediate for Enantioselective Pharmaceutical Synthesis

The α‑chiral center of 2-[(trifluoromethyl)sulfanyl]propanoic acid allows its use as a racemic building block or, after resolution, as an enantiopure precursor for chiral drugs. The –SCF₃ group’s high lipophilicity (Log P ≈ 2.30) [1] and strong electron‑withdrawing character (pKa ≈ 3.24) [2] make it an attractive surrogate for traditional α‑amino acids in peptidomimetic programs, where enhanced membrane permeability and altered acidity are desired. The achiral β‑isomer cannot serve this role.

Physicochemical Probe for pH‑Dependent Partitioning Studies

The divergent Log D profile of the α‑isomer (Log D = 0.058 at pH 5.5 vs. −1.14 at pH 7.4) [2] makes it a useful probe compound for studying pH‑dependent cellular uptake. Its slightly lower lipophilicity at acidic pH, relative to the β‑isomer (Log D = 0.130) [3], may be exploited to interrogate endosomal escape mechanisms or lysosomal trapping, where small differences in protonation state alter intracellular distribution.

Volatile Building Block for Distillation‑Intensive Scale‑Up

With a boiling point of 80–82 °C at 33 Torr , the compound is amenable to fractional distillation, a significant advantage for process chemistry. Laboratories planning multi‑gram to kilogram campaigns can implement straightforward purification without chromatographic infrastructure, reducing cost and time. The β‑isomer, with its predicted boiling point near 196 °C at atmospheric pressure [4], would require more energy‑intensive purification.

Agrochemical Lead Optimization Leveraging α‑SCF₃ Enhanced Acidity

The increased acidity imparted by the α‑SCF₃ group (pKa ≈ 3.24 vs. 4.87 for unsubstituted propanoic acid) [2] can be exploited in the design of herbicidal or fungicidal carboxylic acids where anion stability correlates with target binding. The one‑step synthetic access via ortho ester sulfenylation further supports rapid analog generation for structure‑activity relationship (SAR) studies in agrochemical discovery.

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